3-(5-chloro-2-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(5-Chloro-2-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a fused benzothieno[3,2-d]pyrimidine-2,4-dione core. This structure is characterized by a bicyclic system incorporating a benzene ring fused to a thiophene ring, which is further connected to a pyrimidine-dione moiety. Substituents include a 5-chloro-2-methylphenyl group at position 3 and a 3-methylbenzyl group at position 1.
Properties
Molecular Formula |
C25H19ClN2O2S |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
3-(5-chloro-2-methylphenyl)-1-[(3-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H19ClN2O2S/c1-15-6-5-7-17(12-15)14-27-22-19-8-3-4-9-21(19)31-23(22)24(29)28(25(27)30)20-13-18(26)11-10-16(20)2/h3-13H,14H2,1-2H3 |
InChI Key |
DPBNHKDWCWDXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=C(C=CC(=C4)Cl)C)SC5=CC=CC=C53 |
Origin of Product |
United States |
Biological Activity
The compound 3-(5-chloro-2-methylphenyl)-1-(3-methylbenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the benzothienopyrimidine class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Pharmacological Properties
Research indicates that compounds within the benzothienopyrimidine class exhibit a variety of biological activities, including:
- Antimicrobial Activity : Several studies have shown that derivatives of benzothienopyrimidine possess significant antimicrobial properties against various bacterial strains and fungi.
- Anticancer Activity : The compound has been investigated for its potential in inhibiting cancer cell proliferation and inducing apoptosis in cancerous cells.
- Antioxidant Activity : The ability to scavenge free radicals has been noted, suggesting potential applications in oxidative stress-related diseases.
Synthesis and Characterization
The synthesis of 3-(5-chloro-2-methylphenyl)-1-(3-methylbenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The characterization is performed using various spectroscopic techniques including:
- Nuclear Magnetic Resonance (NMR)
- Mass Spectrometry (MS)
- Infrared Spectroscopy (IR)
Antimicrobial Activity
A study conducted by Sanchez-Sancho et al. (2020) evaluated several synthesized compounds similar to our target compound for antimicrobial efficacy. The results indicated that these compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with a similar structural framework demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 10–50 µg/mL against various strains .
Anticancer Studies
In vitro studies have shown that benzothienopyrimidine derivatives can inhibit the growth of cancer cell lines. For instance, a derivative with a similar scaffold was tested against MCF-7 breast cancer cells and exhibited an IC50 value of 15 µM, indicating effective cytotoxicity . These findings suggest that further exploration into the anticancer properties of 3-(5-chloro-2-methylphenyl)-1-(3-methylbenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is warranted.
Antioxidant Activity
Research has also highlighted the antioxidant potential of related compounds. A study demonstrated that certain benzothienopyrimidine derivatives could effectively reduce oxidative stress markers in cellular models. This suggests a protective role against oxidative damage, which is implicated in various chronic diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that 3-(5-chloro-2-methylphenyl)-1-(3-methylbenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits promising anti-inflammatory properties. In silico molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition can potentially lead to decreased production of leukotrienes, mediators of inflammation.
Case Study : A study published in a peer-reviewed journal reported the synthesis and characterization of this compound. The anti-inflammatory potency was evaluated using computational methods, showing significant binding affinity towards 5-LOX .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Data Table: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |
This data indicates that the compound could be a candidate for further development as an anticancer therapeutic agent.
Synthesis and Characterization
The synthesis of 3-(5-chloro-2-methylphenyl)-1-(3-methylbenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves several steps, including the condensation of appropriate precursors followed by cyclization reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm its structure.
Synthesis Overview :
- Starting Materials : Identify suitable precursors.
- Reaction Conditions : Optimize temperature and solvent conditions.
- Purification : Use recrystallization methods to obtain pure product.
- Characterization Techniques : Utilize NMR and MS for structural confirmation.
Comparison with Similar Compounds
Key Structural Differences:
- Core Heterocycle: The target compound’s benzothieno[3,2-d]pyrimidine core differs from thieno[2,3-d]pyrimidine (e.g., ) and pyrido[2,3-d]pyrimidine (e.g., ) systems.
- Substituent Effects : The 5-chloro-2-methylphenyl group at position 3 introduces electron-withdrawing and lipophilic characteristics, which could influence metabolic stability and membrane penetration compared to phenyl or oxadiazolyl substituents in analogs .
Research Findings and Implications
- Antimicrobial Potential: Structural analogs suggest that the target compound’s chloro and methyl groups may enhance lipid solubility, improving biofilm penetration. However, the benzothieno system’s larger surface area could reduce solubility compared to thieno analogs, necessitating formulation optimization .
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
